Celosin K

Description

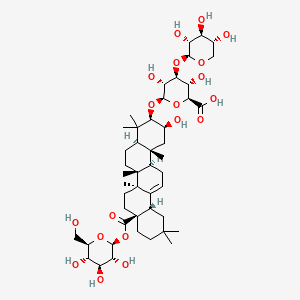

Celosin K is a natural compound isolated from the seeds of Semen Celosiae, a traditional Chinese herbal medicine. It is known for its potent neuroprotective effects, particularly in inhibiting oxidative stress and apoptosis, and promoting autophagy . This compound has a molecular formula of C47H74O19 and a molecular weight of 943.08 g/mol .

Properties

Molecular Formula |

C47H74O19 |

|---|---|

Molecular Weight |

943.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H74O19/c1-42(2)12-14-47(41(60)66-39-31(55)29(53)28(52)24(18-48)62-39)15-13-45(6)20(21(47)16-42)8-9-26-44(5)17-22(49)36(43(3,4)25(44)10-11-46(26,45)7)65-40-33(57)34(32(56)35(64-40)37(58)59)63-38-30(54)27(51)23(50)19-61-38/h8,21-36,38-40,48-57H,9-19H2,1-7H3,(H,58,59)/t21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31+,32-,33+,34-,35-,36-,38-,39-,40-,44-,45+,46+,47-/m0/s1 |

InChI Key |

AOIUILDVXQSAMC-HAUVCKJBSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H](C3(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Celosin K is primarily isolated from the seeds of Semen Celosiae through extraction and purification processes. The seeds are first dried and then subjected to solvent extraction, typically using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its structure. Most of the available this compound is obtained through the extraction and purification of Semen Celosiae seeds .

Chemical Reactions Analysis

Types of Reactions

Celosin K undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of new derivatives with different properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized saponins, while reduction can yield reduced derivatives with altered biological activities .

Scientific Research Applications

Celosin K has a wide range of scientific research applications, including:

Neuroprotection: It has been shown to significantly attenuate neuronal damage induced by oxidative stress, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s

Anti-inflammatory: This compound exhibits anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions

Antioxidant: Its ability to inhibit oxidative stress makes it a valuable compound in research focused on oxidative damage and related diseases

Cancer Research: This compound has shown potential in inhibiting the growth of certain cancer cells, making it a subject of interest in oncology research

Mechanism of Action

Celosin K exerts its effects primarily through the inhibition of oxidative stress and apoptosis, and the promotion of autophagy. It enhances cell viability by decreasing reactive oxygen species (ROS) generation and reducing cell apoptosis rates. This compound also modulates the levels of various proteins involved in these processes, such as superoxide dismutase 1 (SOD1), Beclin 1, and cytochrome C .

Comparison with Similar Compounds

Similar Compounds

Celosin E, F, and G: These are other triterpenoid saponins isolated from the seeds of Celosia argentea, which also exhibit neuroprotective and anti-inflammatory properties.

Cristatain: Another compound isolated from Celosia argentea with similar biological activities.

Uniqueness of Celosin K

This compound is unique due to its potent inhibition of t-BHP-induced neuronal injury and its ability to modulate multiple pathways involved in oxidative stress, apoptosis, and autophagy. This makes it a particularly valuable compound for research into neurodegenerative diseases and other conditions related to oxidative stress .

Biological Activity

Celosin K is a compound derived from the seeds of Semen Celosiae, belonging to the celogentin/moroidin family of bicyclic antimitotic peptides. It has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, anti-inflammation, antioxidant effects, and cancer research. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound features a unique bicyclic structure with multiple chiral centers, which contributes to its biological interactions. The compound's mechanism of action includes:

- Inhibition of oxidative stress : this compound reduces the generation of reactive oxygen species (ROS), which are implicated in various diseases.

- Promotion of autophagy : It enhances cellular processes that remove damaged components, thereby improving cell viability.

- Modulation of apoptotic pathways : this compound decreases apoptosis rates by influencing proteins such as superoxide dismutase 1 (SOD1), Beclin 1, and cytochrome C.

1. Neuroprotection

This compound has shown significant potential in protecting neurons from damage induced by oxidative stress. Research indicates that it can attenuate neuronal injury caused by agents like tert-butyl hydroperoxide (t-BHP), making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects that can be beneficial in managing various inflammatory conditions. Studies suggest that this compound can modulate inflammatory cytokines, thereby reducing inflammation in tissues.

3. Antioxidant Activity

This compound's ability to inhibit oxidative stress positions it as a valuable compound in research focused on oxidative damage and related diseases. Its antioxidant properties help mitigate cellular damage caused by free radicals.

4. Antitumor Effects

Research has demonstrated that this compound possesses antitumor activity, inhibiting the growth of certain cancer cell lines. Its mechanism involves disrupting mitosis and inducing apoptosis in tumor cells, similar to other well-known chemotherapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Celogentin C | Bicyclic structure with chiral centers | Antitumor activity | First total synthesis achieved |

| Moroidin | Similar bicyclic framework | Antimitotic properties | Distinctive side chain variations |

| Vinblastine | Alkaloid with complex structure | Inhibits mitosis | Widely used in cancer therapy |

| Combretastatin | Vascular disrupting agent | Induces apoptosis | Stronger vascular targeting |

This compound stands out due to its specific structural modifications and potent biological profile, highlighting its potential in ongoing cancer therapeutics research.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound in various biological contexts:

- Neuroprotective Efficacy : A study demonstrated that treatment with this compound significantly reduced neuronal cell death in vitro models exposed to oxidative stress, providing insights into its potential therapeutic applications for neurodegenerative conditions .

- Anti-inflammatory Activity : In vivo experiments indicated that this compound administration resulted in decreased levels of pro-inflammatory cytokines in animal models of inflammation, suggesting its role as an anti-inflammatory agent.

- Antitumor Studies : Preclinical trials revealed that this compound inhibited the proliferation of specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest, warranting further investigation into its use as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.